



Technical Support Center: [11C]GSK931145 Radiosynthesis and In Vitro Stability

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Compound of Interest		
Compound Name:	GSK931145	
Cat. No.:	B10773678	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET radiotracer [11C]GSK931145. The information is designed to address common issues encountered during radiolabeling, purification, and handling of this tracer.

Frequently Asked Questions (FAQs)

Q1: What is the general method for the radiosynthesis of [11C]GSK931145?

A1: The radiosynthesis of [11C]GSK931145 is typically achieved through the N-methylation of its corresponding desmethyl precursor. This reaction utilizes either [11C]methyl iodide ([11C]CH3I) or the more reactive [11C]methyl triflate ([11C]CH3OTf) as the methylating agent. The reaction is followed by purification using high-performance liquid chromatography (HPLC).

Q2: What are the typical quality control specifications for [11C]GSK931145?

A2: For clinical use, [11C]GSK931145 should meet the specifications outlined in the table below. These are based on generally accepted criteria for PET radiopharmaceuticals.

Q3: What is the in vivo stability of [11C]GSK931145?

A3: In vivo studies have shown that [11C]GSK931145 undergoes metabolic degradation. In pigs, approximately 75% of the tracer is metabolized by 60 minutes post-injection.[1] In







humans, about 60% of the radioligand remains intact in arterial plasma one hour after injection. [1]

Q4: What are the primary routes of clearance for [11C]GSK931145?

A4: The principal route of clearance for [11C]**GSK931145** and its metabolites is intestinal, with no significant urinary excretion observed.[2] The liver shows the highest initial uptake of radioactivity.[2]

Troubleshooting Guide

This guide addresses common problems that may be encountered during the synthesis and handling of [11C]GSK931145.

Troubleshooting & Optimization

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Problem	Potential Cause(s)	Recommended Solution(s)
Low Radiochemical Yield (RCY)	1. Inefficient trapping of [11C]methylating agent: The gaseous [11C]CH3I or [11C]CH3OTf may not be efficiently trapped in the reaction vessel. 2. Suboptimal reaction conditions: Incorrect temperature, reaction time, or basicity can lead to poor conversion. 3. Degradation of precursor: The desmethyl precursor may be unstable under the reaction conditions. 4. Low specific activity of [11C]CO2: Contamination with carrier (non-radioactive) CO2 will reduce the specific activity of the final product.	1. Optimize trapping: Ensure the reaction vessel is properly cooled and that the gas flow rate is optimized for efficient trapping. 2. Optimize reaction conditions: Systematically vary the temperature (e.g., room temperature to 100°C), reaction time (e.g., 1-10 minutes), and the amount and type of base (e.g., NaOH, K2CO3, or an organic base). The use of the more reactive [11C]CH3OTf may improve yields, especially for less reactive precursors. 3. Verify precursor quality: Ensure the precursor is pure and has been stored correctly. 4. Check cyclotron target performance: Ensure the cyclotron target is performing optimally to produce high specific activity [11C]CO2.
Low Radiochemical Purity (RCP)	Incomplete reaction: The radiolabeling reaction may not have gone to completion, leaving unreacted [11C]methylating agent. 2. Formation of side products: Besides the desired N-methylation, other side reactions may occur. 3. Radiolysis: The high radioactivity can cause the	1. Optimize reaction time and temperature: Ensure sufficient time and an appropriate temperature for the reaction to complete. 2. Optimize HPLC purification: Adjust the mobile phase composition, flow rate, and column type to achieve better separation of the desired product from impurities. 3. Minimize



labeled compound to break down, a process known as radiolysis. synthesis time and add stabilizers: Work quickly to minimize the time the product is exposed to high levels of radioactivity. Add a radical scavenger, such as ethanol (0.1-0.5%) or ascorbic acid, to the final formulation to quench free radicals and prevent further degradation.

Poor In Vitro Stability in Final Formulation

- 1. Radiolysis: The primary cause of degradation after synthesis is radiolysis, where the emitted radiation creates reactive species in the aqueous solution that degrade the radiotracer. 2. pH of the formulation: The stability of the molecule may be pH-dependent.
- 1. Add stabilizers: Include a small amount of a radical scavenger like ethanol or ascorbic acid in the final formulation vial before collecting the purified product.

 2. Control pH: Ensure the final formulation is buffered to a physiologically compatible and stable pH, typically around 7.4.

Variable Specific Activity

- 1. Contamination with atmospheric CO2: The introduction of non-radioactive CO2 during the production of [11C]CO2 will lower the specific activity. 2. Contamination from reagents or synthesis module: "Cold" (non-radioactive) methyl sources can be introduced from reagents or tubing in the synthesis module.
- 1. Ensure a closed system:

 Maintain a sealed and inert
 gas (e.g., nitrogen)
 atmosphere during the
 trapping of [11C]CO2. 2. Use
 high-purity reagents and clean
 equipment: Ensure all
 reagents are of high purity and
 that the synthesis module is
 thoroughly cleaned between
 runs to remove any potential
 sources of carrier
 contamination.

Quantitative Data Summary



Parameter	Reported Value	Reference
Radiochemical Purity	>99%	[1][3][4]
Specific Activity	>39 GBq/µmol (>1.05 Ci/µmol)	[1][3][4]
In Vivo Stability (Pigs, 60 min p.i.)	~25% intact	[1]
In Vivo Stability (Humans, 1 hr p.i.)	60 ± 8% intact in arterial plasma	[1]

Experimental Protocols General Radiosynthesis of [11C]GSK931145

The following is a generalized protocol based on published information for the synthesis of [11C]**GSK931145**. Specific parameters may require optimization based on the synthesis module and local setup.

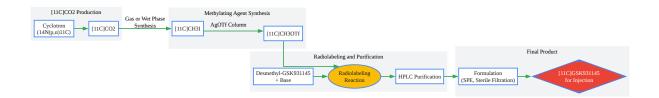
- Production of [11C]Methylating Agent:
 - [11C]CO2 is produced via the 14N(p, α)11C nuclear reaction in a gas target.
 - [11C]CO2 is converted to [11C]CH3I, typically via a gas-phase reaction involving reduction to [11C]CH4 followed by iodination, or a wet-chemistry method.
 - To produce the more reactive [11C]CH3OTf, the [11C]CH3I is passed over a heated silver triflate column.
- Radiolabeling Reaction:
 - The desmethyl precursor of GSK931145 (typically 0.5-1.0 mg) is dissolved in a suitable solvent (e.g., DMF, DMSO).
 - A base (e.g., NaOH, K2CO3) is added to deprotonate the nitrogen atom of the amide.
 - The gaseous [11C]CH3I or [11C]CH3OTf is trapped in the reaction mixture at an optimized temperature (often elevated to increase reaction rate).



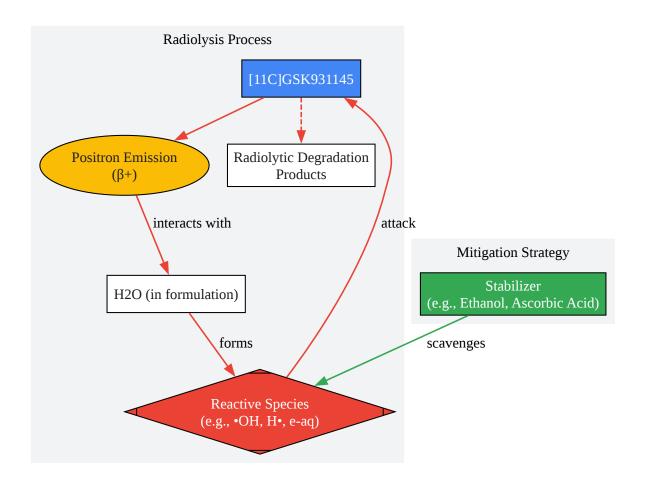
- The reaction is allowed to proceed for a short period (typically 2-5 minutes).
- Purification:
 - The reaction mixture is quenched and injected onto a semi-preparative HPLC system.
 - The fraction containing [11C] **GSK931145** is collected.
- Formulation:
 - The collected HPLC fraction is typically diluted with a sterile aqueous solution, and the organic solvent is removed by solid-phase extraction (e.g., using a C18 Sep-Pak cartridge).
 - The final product is eluted from the cartridge with a small amount of ethanol and then diluted with sterile saline for injection.
 - The final product is passed through a 0.22 μm sterile filter into a sterile vial.

Visualizations









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- 4. 11C-Labeled GSK931145 Molecular Imaging and Contrast Agent Database (MICAD) -NCBI Bookshelf [ncbi.nlm.nih.gov]
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